molecular formula C14H14N4O4 B14438140 2H-1-Benzopyran-2-one, 5,7-diethoxy-3-(1H-tetrazol-5-yl)- CAS No. 76239-50-4

2H-1-Benzopyran-2-one, 5,7-diethoxy-3-(1H-tetrazol-5-yl)-

Cat. No.: B14438140
CAS No.: 76239-50-4
M. Wt: 302.29 g/mol
InChI Key: UZDGJFDZYQXBFS-UHFFFAOYSA-N
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Description

2H-1-Benzopyran-2-one, 5,7-diethoxy-3-(1H-tetrazol-5-yl)- is a complex organic compound that belongs to the benzopyran family. Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a benzopyran core with diethoxy and tetrazolyl substituents, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1-Benzopyran-2-one, 5,7-diethoxy-3-(1H-tetrazol-5-yl)- typically involves multiple steps, starting from readily available precursors. One common route includes the following steps:

    Formation of the Benzopyran Core: This can be achieved through the cyclization of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Diethoxy Groups: The hydroxyl groups on the benzopyran core can be alkylated using ethyl iodide or ethyl bromide in the presence of a strong base like sodium hydride.

    Attachment of the Tetrazolyl Group: The tetrazolyl group can be introduced via a cycloaddition reaction between an azide and a nitrile derivative under thermal or catalytic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2H-1-Benzopyran-2-one, 5,7-diethoxy-3-(1H-tetrazol-5-yl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of double bonds or reduction of functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride, or lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, or sulfonyl chlorides in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce fully hydrogenated derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2H-1-Benzopyran-2-one, 5,7-diethoxy-3-(1H-tetrazol-5-yl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.

    Industry: Utilized in the production of specialty chemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2H-1-Benzopyran-2-one, 5,7-diethoxy-3-(1H-tetrazol-5-yl)- involves its interaction with specific molecular targets and pathways. The benzopyran core can interact with enzymes and receptors, modulating their activity. The diethoxy and tetrazolyl groups may enhance the compound’s binding affinity and specificity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of signal transduction pathways, and alteration of gene expression.

Comparison with Similar Compounds

Similar Compounds

    2H-1-Benzopyran-2-one, 5,7-dimethoxy-: Similar structure but with methoxy groups instead of diethoxy groups.

    2H-1-Benzopyran-2-one, 7-methoxy-: Contains a single methoxy group at the 7-position.

    2H-1-Benzopyran-2-one, 7-(diethylamino)-: Features a diethylamino group at the 7-position.

Uniqueness

2H-1-Benzopyran-2-one, 5,7-diethoxy-3-(1H-tetrazol-5-yl)- is unique due to the presence of both diethoxy and tetrazolyl groups, which may confer distinct chemical and biological properties. These substituents can enhance the compound’s solubility, stability, and biological activity compared to similar compounds.

Properties

CAS No.

76239-50-4

Molecular Formula

C14H14N4O4

Molecular Weight

302.29 g/mol

IUPAC Name

5,7-diethoxy-3-(2H-tetrazol-5-yl)chromen-2-one

InChI

InChI=1S/C14H14N4O4/c1-3-20-8-5-11(21-4-2)9-7-10(13-15-17-18-16-13)14(19)22-12(9)6-8/h5-7H,3-4H2,1-2H3,(H,15,16,17,18)

InChI Key

UZDGJFDZYQXBFS-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC2=C(C=C(C(=O)O2)C3=NNN=N3)C(=C1)OCC

Origin of Product

United States

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